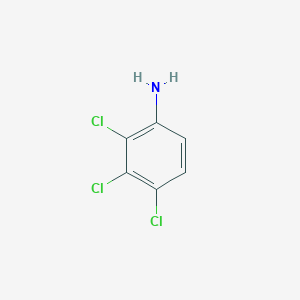![molecular formula C10H22O2Si B050337 Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) CAS No. 123169-69-7](/img/structure/B50337.png)
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), also known as TMS-EC, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a silane coupling agent, which means it is used to improve the bond between organic and inorganic materials. In recent years, TMS-EC has found applications in various fields, including nanotechnology, biomedicine, and material science.
Mecanismo De Acción
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) acts as a coupling agent by forming covalent bonds between organic and inorganic materials. It contains a reactive silane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica or glass. The organic end of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) can then react with organic materials, such as polymers or nanoparticles, forming a strong bond between the two materials.
Biochemical and Physiological Effects
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also biodegradable, making it a safe choice for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) in lab experiments include its ease of synthesis, low toxicity, and ability to improve the bond between organic and inorganic materials. However, Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has some limitations, including its sensitivity to moisture and its limited stability in solution. It also requires careful handling due to its flammable and reactive nature.
Direcciones Futuras
There are many potential future directions for research on Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). Another area of interest is the exploration of new applications for Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), such as in energy storage or catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), particularly in the context of biomedical applications.
Métodos De Síntesis
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) can be synthesized through a two-step process. In the first step, 1-ethoxy-2,3-dimethylcyclopropene is reacted with trimethylchlorosilane to form 1-ethoxy-2,3-dimethylcyclopropyltrimethylsilane. In the second step, this compound is reacted with water to yield Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). The synthesis method is simple and efficient, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has been extensively studied for its potential applications in various scientific fields. In nanotechnology, it has been used to improve the dispersion of nanoparticles in solvents and enhance the adhesion of nanoparticles to substrates. In biomedicine, Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has been used as a surface modifier to improve the biocompatibility of medical implants. In material science, it has been used to enhance the mechanical properties of composites.
Propiedades
Número CAS |
123169-69-7 |
|---|---|
Nombre del producto |
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) |
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
(1-ethoxy-2,3-dimethylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8(2)9(10)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
Clave InChI |
QKHYMNASIDGIAZ-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C1C)C)O[Si](C)(C)C |
SMILES canónico |
CCOC1(C(C1C)C)O[Si](C)(C)C |
Sinónimos |
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



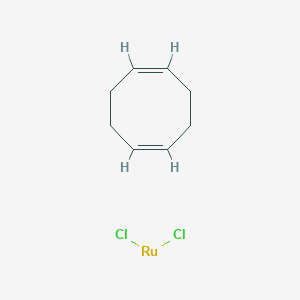
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
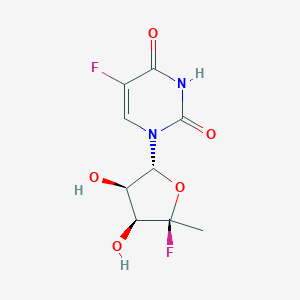
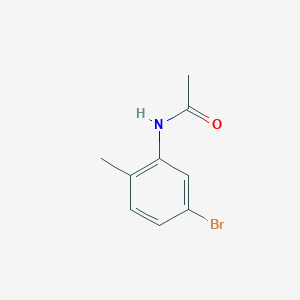




![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
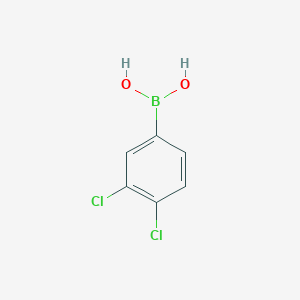
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
